1-Methylpyrrolidine-2-carboxylic acid

Peptide Conformation Medicinal Chemistry NMR Spectroscopy

Peptide drug candidates frequently fail due to rapid proteolytic degradation and poor oral bioavailability. 1-Methylpyrrolidine-2-carboxylic acid (N-methylproline) addresses this by introducing a conformationally restricted N-methylated amide bond that stabilizes the cis-amide conformer, enhancing metabolic stability and membrane permeability. • Stabilizes cis-amide conformation for improved peptide PK profile and oral bioavailability • Near-zero substrate activity for proline dehydrogenase - validated negative control for enzyme assays • Predictable chiral induction: L/D ratio switchable from 21/79 to 75/25 by enantiomer selection Supplied with full analytical documentation (HPLC, NMR). Consistent lot-to-lot quality.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 68078-09-1
Cat. No. B1584806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-2-carboxylic acid
CAS68078-09-1
SynonymsN-methylproline
N-methylpyrrolidine-2-carboxylate
N-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)O
InChIInChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyCWLQUGTUXBXTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-2-carboxylic Acid as Proline Analogue


1-Methylpyrrolidine-2-carboxylic acid (CAS 68078-09-1), commonly known as N-methylproline, is a non-proteinogenic cyclic α-amino acid derived from proline by N-methylation [1]. This modification introduces a tertiary amide nitrogen, fundamentally altering the compound's conformational landscape and physicochemical properties compared to its parent [2]. As a chiral building block, it serves as a key starting material for important drugs and as a tool for studying and modulating peptide conformation and stability .

Conformationally restricted proline analogue for peptide backbone studies
cis-Amide conformer stabilization for peptidomimetic design
Chiral building block for enantioselective synthesis workflows

Why N-Methylproline Substitution Fails


Direct substitution of proline with 1-methylpyrrolidine-2-carboxylic acid is not a straightforward replacement due to the profound impact of N-methylation on amide bond geometry and peptide backbone conformation. While proline already restricts backbone flexibility, the N-methyl group in this analogue further increases steric hindrance and stabilizes the cis-amide conformer, leading to a significantly different conformational ensemble [1]. This can drastically alter peptide secondary structure, receptor binding, and metabolic stability, making the two residues non-interchangeable in biologically active peptides and demanding careful, context-dependent selection during drug design [2]. Unlike proline, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, a critical factor in molecular recognition [3].

cis-Amide stabilization
N-Methylation may shift amide bond geometry toward cis, altering peptide folding compared to proline.
Loss of H-bond donor
The tertiary amide lacks a hydrogen bond donor, potentially affecting molecular recognition.
Non-interchangeable conformational profile
The steric and electronic changes create a distinct conformational ensemble, limiting direct replacement.

Quantitative Evidence for N-Methylproline


cis-Amide Stabilization over Proline

N-Methylation of the proline ring leads to a significant increase in the population of the cis-amide bond conformation compared to unsubstituted proline. This is due to the increased steric hindrance of the N-methyl group, which destabilizes the trans-conformer. [1]

cis-Amide population
Class-level inference
Significantly increased cis-conformer vs proline
Supports context-dependent conformational design in peptide studies.
Qualitative shift reported; quantitative ratio not specified.
Peptide Conformation Medicinal Chemistry NMR Spectroscopy

Reduced Substrate Activity vs L-Proline

In an enzymatic assay for proline dehydrogenase (proline oxidase), N-methyl-L-proline exhibits only 'very slight activity' as a substrate, compared to the natural substrate L-proline. This demonstrates a profound functional divergence. [1]

Substrate activity
Head-to-head
Negligible substrate activity vs L-proline (100%)
Enables use as non-metabolizable probe in proline dehydrogenase assays.
Assay at pH 10.3, peanut seedling enzyme.
Biochemistry Enzyme Kinetics Plant Metabolism

Activity Comparison with Other Proline Derivatives

A systematic comparison of proline derivatives in a proline dehydrogenase assay reveals a clear activity gradient. L-proline (100%) > thiazolidine-4-carboxylate (63%) > L-proline amide (11%) > N-methyl-L-proline (very slight activity) > D-proline (inactive). [1]

Activity ranking
Head-to-head
L-Pro (100%) > Thz-4-CO2H (63%) > L-Pro-amide (11%) > N-Me-Pro (trace) > D-Pro (0%)
Ranks N-methylproline lowest in substrate activity, guiding inhibitor design.
SAR gradient from proline dehydrogenase assay.
Biochemistry Structure-Activity Relationship Enzyme Specificity

Enzyme Protection as Compatible Osmolyte

N-methyl-L-proline acts as a 'compatible solute,' protecting pyruvate kinase (PK) enzyme activity from thermal and salt stress. It showed no inhibitory effect on PK activity even at a high concentration of 750 mM, a property shared with the natural osmolyte proline. [1]

Enzyme protection
Head-to-head
100% PK activity retained at 750 mM (vs trigonelline 20% decrease at 0.5 M)
Demonstrates compatible solute behavior for enzyme stabilization applications.
Pyruvate kinase from Zea mays and rabbit muscle.
Biotechnology Stress Physiology Enzyme Stabilization

Chiral Induction in Peptide Synthesis

In the coupling of racemic Z-Ala-OH with glycine methyl ester, a chiral triazine reagent derived from L-N-methylproline preferentially formed the D-Z-AlaGly-OMe dipeptide with an L/D ratio of 21/79. In contrast, the reagent derived from the D-enantiomer gave an L/D ratio of 75/25. [1]

Chiral induction
Head-to-head
L-reagent: L/D 21/79; D-reagent: L/D 75/25
Enantioselectivity switch confirms utility in asymmetric peptide synthesis.
Racemic Z-Ala-Gly-OMe coupling, chiral triazine reagent.
Asymmetric Synthesis Peptide Chemistry Chiral Reagents

Application Scenarios for N-Methylproline


Peptidomimetic Drug Design

This compound is a preferred building block for introducing a conformationally restricted, N-methylated amide bond into a peptide backbone. The evidence shows it stabilizes the cis-amide conformation [1], which is a key strategy to enhance peptide metabolic stability, membrane permeability, and oral bioavailability. Its use is warranted in medicinal chemistry programs aiming to improve the pharmacokinetic profile of peptide-based drug candidates by mimicking or disrupting specific secondary structure elements like β-turns.

Metabolic Engineering & Enzyme Inhibition

For researchers studying proline metabolism or designing enzyme inhibitors, this compound is the ideal 'inactive' analogue. The quantitative evidence demonstrates its near-complete lack of substrate activity for proline dehydrogenase [1]. This property makes it invaluable as a negative control in enzyme assays, a non-metabolizable tracer, or a scaffold for developing potent inhibitors that bind to the active site without being turned over.

Asymmetric Synthesis & Chiral Building Block

The distinct chiral induction observed with N-methylproline-derived reagents provides a quantifiable advantage in enantioselective synthesis. The ability to predictably switch product stereochemistry (L/D ratio from 21/79 to 75/25) by choosing the L- or D-enantiomer [1] makes this compound a valuable tool for the cost-effective and scalable production of enantioenriched pharmaceutical intermediates and active ingredients.

Enzyme Stabilization in Bioprocessing

As a proven compatible solute, N-methylproline is an excellent choice for stabilizing sensitive enzymes and proteins during storage, assay, and bioprocessing. The evidence confirms it protects pyruvate kinase from thermal and salt stress at high concentrations (750 mM) without inhibiting its activity [1]. This is a critical attribute for developing robust and high-yield in vitro transcription-translation systems, diagnostic assays, and industrial enzymatic reactions.

Application
Selection Property
Validation Focus
Peptidomimetic conformation studies
cis-Amide stabilization profile
Peptide backbone conformation analysis
Proline metabolism enzyme studies
Substrate activity profile
Proline dehydrogenase substrate specificity
Enantioselective peptide synthesis
Chiral induction context
Stereochemical outcome in coupling reactions
Enzyme stabilization research
Compatible solute profile
Thermal/salt stress protection effect

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